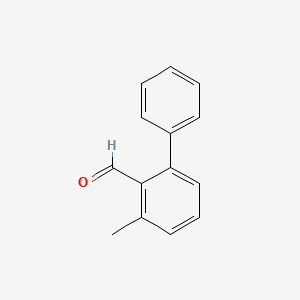

2-Methyl-6-phenylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77468-38-3 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methyl-6-phenylbenzaldehyde |

InChI |

InChI=1S/C14H12O/c1-11-6-5-9-13(14(11)10-15)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

DEYDDEZRKCIBBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Methyl 6 Phenylbenzaldehyde

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the 2-methylbiphenyl scaffold is a critical step in the synthesis of 2-methyl-6-phenylbenzaldehyde. This can be achieved through several carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions and Grignard-type arylations being among the most prominent methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org For the synthesis of a 2-methylbiphenyl core, this could involve the reaction of a 2-methylphenylboronic acid with a phenyl halide or a phenylboronic acid with a 2-halotoluene.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the efficiency of the reaction, especially with sterically hindered substrates. tcichemicals.com

For the direct synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 2-formyl-3-methylphenylboronic acid with bromobenzene or phenylboronic acid with 2-bromo-6-methylbenzaldehyde. The reactivity of aryl halides in this coupling generally follows the trend I > Br > OTf >> Cl. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Biaryl Compounds

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzonitrile | Phenylboronic acid | PdNPs (1) | - | K2CO3 | Ethanol/Water | 80 | 98 |

| Bromobenzene | Phenylboronic acid | (NHC)2PdBr2 (complex 2a) | - | KOH | 2-Propanol/Water | 82 | 95 |

Data sourced from references researchgate.netmdpi.comnih.gov. This table presents examples of Suzuki-Miyaura reactions for the synthesis of various biaryl compounds to illustrate typical reaction conditions.

Grignard-Type Arylations and Related Organometallic Approaches

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. The synthesis of the 2-methylbiphenyl core can be achieved through the reaction of an o-tolylmagnesium halide with a suitable phenyl electrophile. A notable method involves the nickel-phosphine catalyzed cross-coupling reaction between an o-tolylmagnesium Grignard reagent and chlorobenzene. google.com This approach can produce 2-methylbiphenyl in high yields. google.com

Another strategy involves the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration of the resulting alcohol and subsequent dehydrogenation to form 2-methylbiphenyl. orgsyn.org While multi-stepped, this pathway provides a viable route to the core structure.

A more direct approach to a precursor for this compound could involve the reaction of o-tolylmagnesium bromide with a protected 2-halobenzaldehyde or a related derivative. The Grignard reagent acts as a carbanion nucleophile, attacking the electrophilic carbon of the phenyl ring. miracosta.edu Careful selection of the reaction partners and conditions is necessary to avoid side reactions, such as addition to the aldehyde group if it is not protected.

Table 2: Examples of Grignard-Type Reactions for Arylation

| Grignard Reagent | Electrophile | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| o-Tolylmagnesium halide | Chlorobenzene | Nickel-phosphine complex | Tetrahydrofuran | 2-Methylbiphenyl | >95 |

| Phenylmagnesium bromide | Benzophenone | - | Diethyl ether | Triphenylmethanol | Not specified |

Data sourced from references google.commiracosta.educhegg.com. This table illustrates the versatility of Grignard reagents in forming C-C bonds.

Introduction and Functionalization of the Formyl Group

Once the 2-methylbiphenyl core is constructed, the next critical step is the introduction of the formyl group at the 6-position of the phenyl ring. This can be accomplished through various synthetic strategies, including reductive carbonylation of a suitable precursor, oxidation of a primary alcohol or amine, or direct formylation of the biphenyl system.

Reductive Carbonylation Strategies

Transition metal-catalyzed formylation of haloarenes using carbon monoxide (CO) and a reductant, known as reductive carbonylation, is a mild and effective method for synthesizing aromatic aldehydes. orgsyn.org This reaction can be applied to a 2-halo-6-methylbiphenyl precursor to introduce the formyl group. The process involves the carbonylation of the aryl halide followed by the addition of a hydride. orgsyn.org

Syngas (a mixture of CO and H2) is commonly used as the source of both carbon monoxide and the reductant. liverpool.ac.uk Alternatively, CO surrogates such as N-formylsaccharin or 2,4,6-trichlorophenyl formate can be employed to generate CO in situ under milder conditions. orgsyn.org The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. For instance, the use of di-1-adamantyl-n-butylphosphine (cataCXium A) with palladium(II) acetate has been shown to be an efficient catalytic system for the formylation of aryl bromides. liverpool.ac.uk

Another approach is the palladium-catalyzed formylation of aryl halides using isocyanides, such as tert-butyl isocyanide, in the presence of a hydrosilane like triethylsilane (Et3SiH). organic-chemistry.org This method avoids the use of toxic carbon monoxide gas and proceeds under relatively mild conditions. organic-chemistry.org

Table 3: Conditions for Palladium-Catalyzed Formylation of Aryl Halides

| Aryl Halide | Carbonyl Source | Catalyst | Ligand | Reductant/Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Aryl bromides | Syngas (CO/H2) | Pd(OAc)2 | cataCXium A | TMEDA | Not specified | Aromatic aldehydes |

| Aryl halides | tert-Butyl isocyanide | Pd(dba)2 | JohnPhos | Et3SiH / Na2CO3 | DMF | Aromatic aldehydes |

Data sourced from references orgsyn.orgliverpool.ac.ukorganic-chemistry.org. This table provides an overview of different reductive carbonylation methods.

Oxidation of Precursor Alcohols or Amines

The oxidation of a primary alcohol is a classic and reliable method for the synthesis of aldehydes. In the context of this compound synthesis, this would involve the preparation of (2-methyl-6-phenyl)methanol followed by its oxidation.

The synthesis of the precursor alcohol, (2-methyl-6-phenyl)methanol, could potentially be achieved through the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction. For instance, the reaction of o-tolylmagnesium bromide with formaldehyde (B43269) would yield 2-methylbenzyl alcohol, which could then be subjected to a second arylation step at the 6-position, although this would be challenging. A more feasible route might involve the construction of the biphenyl core with a methyl group and a hydroxymethyl group precursor already in place.

Once (2-methyl-6-phenyl)methanol is obtained, it can be oxidized to the desired aldehyde using a variety of reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

While less common, the conversion of a primary amine to an aldehyde is also possible through various methods, though this is often a less direct route compared to the oxidation of an alcohol.

Formylation Reactions on Substituted Biphenyls

Direct formylation of the pre-formed 2-methylbiphenyl core is an alternative strategy. The regioselectivity of this reaction is governed by the directing effects of the methyl and phenyl substituents. Both groups are ortho-, para-directing. In 2-methylbiphenyl, the positions ortho and para to the methyl group are activated, as are the ortho and para positions of the phenyl ring. The steric hindrance from the adjacent phenyl group would likely influence the position of formylation on the methyl-substituted ring.

Classical formylation reactions include the Vilsmeier-Haack reaction (using a phosphoryl chloride/dimethylformamide complex) and the Reimer-Tiemann reaction (using chloroform in a basic solution). orgsyn.org However, these methods can be harsh and may not be suitable for all substrates. orgsyn.org

More recently, metal-catalyzed C-H bond formylation has emerged as a powerful tool. For example, a copper(II)-catalyzed method using Selectfluor as a radical initiator and DMSO as the carbon and oxygen source has been developed for the formylation of C-H bonds in aromatic systems. nih.gov Another approach involves the formylation of alkylbenzenes with carbon monoxide in the presence of a HF-BF3 catalyst system. scispace.com The application of these methods to 2-methylbiphenyl would need to be carefully evaluated for regioselectivity to achieve the desired this compound isomer.

Regioselective Introduction of the Methyl Group

The introduction of a methyl group at the C-2 position, ortho to the aldehyde and adjacent to the phenyl substituent, is a critical step in the synthesis of this compound. Achieving this regioselectivity often relies on directing group strategies in C-H activation reactions.

One of the most effective methods for direct ortho-C–H methylation of benzaldehydes is through palladium-catalyzed reactions that utilize transient directing groups. nsf.govnih.govresearchgate.net In this approach, an ortho-directing group transiently and reversibly binds to the aldehyde, positioning the palladium catalyst in close proximity to the ortho C-H bond for selective methylation. Orthanilic acids have been identified as efficient transient directing groups for this purpose. nsf.gov The reaction typically proceeds using a palladium catalyst, such as palladium(II) acetate, a methylating agent like potassium methyl trifluoroborate, and an oxidant. nsf.gov The transient nature of the directing group is advantageous as it eliminates the need for separate installation and removal steps. nsf.gov

Another well-established strategy for regioselective ortho-functionalization is Directed ortho Metalation (DoM). researchgate.netwikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org For a benzaldehyde (B42025) precursor, the aldehyde group itself can act as a directing group, although its reactivity with organolithiums can be problematic. A common strategy involves the in-situ protection of the aldehyde as an imine, which then serves as a more robust directing group. Following ortho-lithiation, the resulting aryllithium species can be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group.

Alternative metal-catalyzed approaches have also been developed for the ortho-methylation of arenes bearing directing groups. Cobalt-catalyzed reactions using methyl tosylate as the methylating agent have been shown to be effective for substrates with nitrogen-containing directing groups. rsc.org Similarly, ruthenium-catalyzed monoselective C-H methylation has been achieved using N,N,N-trimethylanilinium salts as the methyl source. acs.org While these methods are typically demonstrated on substrates with nitrogen-based directing groups, the principles can be adapted for the synthesis of ortho-methylated benzaldehydes through appropriate substrate design or the use of suitable directing groups.

The "ortho effect," where a substituent ortho to a directing group can sterically hinder the metalation of the other ortho C-H bond, is a crucial consideration in these reactions. rsc.org In the context of synthesizing this compound, if the phenyl group is introduced before the methyl group, its steric bulk could influence the efficiency and regioselectivity of the subsequent methylation step.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Methylation | Pd(OAc)₂, Orthanilic Acid (Transient Directing Group), KCH₃BF₃ | Direct ortho-methylation of the C-H bond of benzaldehydes. Avoids pre-functionalization. | nsf.govnih.gov |

| Directed ortho Metalation (DoM) | n-BuLi or s-BuLi, followed by a methylating agent (e.g., CH₃I) | A classic and powerful method for ortho-functionalization directed by a functional group. | researchgate.netwikipedia.org |

| Cobalt-Catalyzed C-H Methylation | Cobalt-NHC catalyst, Methyl Tosylate | Utilizes a more earth-abundant metal catalyst. | rsc.org |

| Ruthenium-Catalyzed C-H Methylation | Ruthenium catalyst, N,N,N-trimethylanilinium salts | Achieves high monoselectivity for methylation. | acs.org |

Total Synthesis Approaches and Methodological Advancements

The total synthesis of this compound hinges on the construction of the central biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the C-C bond between the two aromatic rings, offering high efficiency and functional group tolerance. nih.govorgsyn.orgnih.govresearchgate.netorganic-chemistry.orgcnr.itresearchgate.net

A common retrosynthetic approach for this compound would involve disconnecting the biphenyl bond. This leads to two possible synthetic routes based on the Suzuki-Miyaura coupling:

Route A: Coupling of a 2-methyl-6-halobenzaldehyde derivative with phenylboronic acid.

Route B: Coupling of a 2-formyl-6-methylphenylboronic acid derivative with a phenyl halide.

In Route A , the synthesis would commence with a suitably substituted benzene ring, for instance, 2-bromo-6-methylaniline. The amino group can be converted to an aldehyde via methods like the Beech reaction. orgsyn.org The resulting 2-bromo-6-methylbenzaldehyde would then undergo a Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by a palladium complex, to yield the final product. orgsyn.org

Route B would involve the preparation of a 2-formyl-6-methylphenylboronic acid or its ester equivalent. This could be achieved from a precursor like 2-bromo-1-methyl-3-nitrobenzene, where the nitro group is a precursor to the aldehyde and the bromo group can be converted to a boronic acid. The subsequent Suzuki coupling with a phenyl halide would complete the synthesis.

Advancements in the Suzuki-Miyaura coupling, such as the use of highly active palladium precatalysts (e.g., Pd-NHC complexes), allow for reactions to be conducted under milder conditions and with lower catalyst loadings. organic-chemistry.org The development of aqueous solvent systems also contributes to making these reactions more environmentally benign. researchgate.net

Beyond the Suzuki coupling, other cross-coupling reactions like the Stille coupling could also be employed for the synthesis of the biphenyl scaffold. nih.gov Furthermore, advancements in C-H activation and functionalization offer more direct routes. For example, a meta-C-H olefination of 2-phenylbenzaldehyde (B32115) has been reported, demonstrating the feasibility of functionalizing the biphenyl core after its formation. nih.gov This suggests that a C-H methylation strategy on a 2-phenylbenzaldehyde precursor could also be a viable, more atom-economical approach.

The synthesis of substituted fluorenones via the oxidative cyclization of 2-phenylbenzaldehydes is a related transformation that highlights the reactivity of this class of compounds. uni-muenchen.de

| Synthetic Strategy | Key Reaction | Description | Reference |

|---|---|---|---|

| Convergent Synthesis | Suzuki-Miyaura Cross-Coupling | Coupling of an ortho-substituted halobenzaldehyde with phenylboronic acid, or an ortho-substituted phenylboronic acid with a phenyl halide. | nih.govorgsyn.orgnih.gov |

| Linear Synthesis with Late-Stage Arylation | Suzuki-Miyaura Cross-Coupling | Introduction of the phenyl group onto a pre-formed 2-methylbenzaldehyde (B42018) scaffold. | researchgate.net |

| C-H Functionalization Approach | Palladium-Catalyzed C-H Activation | Direct arylation of a 2-methylbenzaldehyde derivative at the C-6 position. | nih.gov |

Green Chemistry Principles in the Synthesis of Aromatic Aldehydes

The application of green chemistry principles to the synthesis of aromatic aldehydes, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable feedstocks, and more efficient catalytic systems.

One key area of focus is the oxidation step to form the aldehyde. Traditional methods often use stoichiometric amounts of heavy metal oxidants. Greener alternatives include the catalytic oxidation of benzylic alcohols using nitrogen dioxide gas, where the gaseous byproducts can be converted to nitric acid, minimizing waste. nih.gov Chemo-enzymatic one-pot cascades represent another innovative approach, utilizing enzymes for specific transformations, such as alkene cleavage or alcohol oxidation, to produce aromatic aldehydes from renewable starting materials like phenylpropenes. rsc.org These biocatalytic methods often proceed under mild conditions in aqueous media.

The reduction of aldehydes to alcohols is also a common transformation, and green methods for this process can be informative for the reverse reaction. The bioreduction of aromatic aldehydes using plant extracts, such as Aloe vera, in conjunction with microwave irradiation, offers a rapid and environmentally friendly alternative to metal hydride reagents. scielo.org.mxresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another powerful green chemistry tool. nih.gov The mechanochemical allylation of aldehydes has been demonstrated, and similar principles could be applied to other C-C bond-forming reactions in the synthesis of aldehyde derivatives, reducing solvent waste and energy consumption. nih.gov

In the context of the Suzuki-Miyaura coupling for the synthesis of the biphenyl core, green improvements include the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net The development of highly efficient catalysts that can operate at low loadings and be recycled also aligns with green chemistry principles.

Furthermore, photocatalytic methods for the synthesis of aldehydes are emerging as a sustainable strategy. rsc.org These reactions utilize visible light as a renewable energy source to drive chemical transformations under mild conditions.

| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis | Example | Reference |

|---|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives for oxidation and C-C bond formation. | Pd-catalyzed Suzuki-Miyaura coupling; oxidation of alcohols using catalytic NO₂. | orgsyn.orgnih.gov |

| Use of Renewable Feedstocks | Employing starting materials derived from biological sources. | Chemo-enzymatic synthesis of aldehydes from natural phenylpropenes. | rsc.org |

| Safer Solvents and Reaction Conditions | Conducting reactions in water or under solvent-free conditions. | Suzuki coupling in aqueous media; mechanochemical synthesis. | researchgate.netnih.gov |

| Biocatalysis | Utilizing enzymes or whole organisms to perform selective chemical transformations. | Bioreduction of aldehydes using Aloe vera extract. | scielo.org.mxresearchgate.net |

| Energy Efficiency | Using alternative energy sources like light or microwaves to drive reactions. | Photocatalytic synthesis of aldehydes; microwave-assisted bioreduction. | scielo.org.mxrsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Phenylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 2-methyl-6-phenylbenzaldehyde is a primary site for a variety of chemical transformations. However, the presence of bulky ortho-substituents creates a sterically hindered environment around the carbonyl carbon, which can affect reaction rates and equilibria.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. In the case of this compound, the rate of nucleophilic addition is expected to be slower compared to unhindered benzaldehydes due to steric hindrance. The two ortho-substituents impede the trajectory of the incoming nucleophile, raising the activation energy of the reaction.

Despite the steric hindrance, strong nucleophiles can still react. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr), Methyllithium (CH₃Li) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

Table 1: Examples of Nucleophilic Addition Reactions

Condensation Reactions (e.g., Knoevenagel, Imine Formation)

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also influenced by the steric environment of this compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While sterically hindered aldehydes can undergo Knoevenagel condensation, the reaction might require more forcing conditions or longer reaction times. For this compound, reaction with malononitrile (B47326) or diethyl malonate in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt would yield a substituted alkene. The steric bulk around the aldehyde could influence the E/Z selectivity of the resulting double bond.

Imine Formation: The reaction with primary amines to form imines (Schiff bases) is another important condensation reaction. The formation of the initial hemiaminal intermediate is a nucleophilic addition step that is subject to steric hindrance. Subsequent dehydration leads to the C=N double bond. The stability of the resulting imine can also be affected by the steric interactions between the substituents on the nitrogen and the ortho groups of the benzaldehyde (B42025).

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed. The steric hindrance is less of a factor in these reactions as the attack is on the aldehydic hydrogen. The oxidation proceeds to form 2-methyl-6-phenylbenzoic acid.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (KMnO₄) | Basic, followed by acidification | 2-Methyl-6-phenylbenzoic acid |

| Chromic acid (H₂CrO₄) | Acidic | 2-Methyl-6-phenylbenzoic acid |

| Silver oxide (Ag₂O) (Tollens' reagent) | Ammoniacal solution | 2-Methyl-6-phenylbenzoic acid |

Table 2: Oxidation of this compound

Reduction to Corresponding Alcohols and Hydrocarbons

The aldehyde can be readily reduced to the corresponding primary alcohol, (2-methyl-6-phenyl)methanol. This can be achieved using various reducing agents.

Reduction to Alcohol:

Sodium borohydride (NaBH₄): A mild and selective reagent that reduces aldehydes to alcohols.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also achieves this transformation.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Reduction to Hydrocarbon: Complete reduction of the aldehyde group to a methyl group, yielding 2,6-dimethylbiphenyl, can be accomplished through methods like:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: Involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures.

Reactions Involving the Substituted Aromatic Rings

The biphenyl (B1667301) system of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents and the steric hindrance play a crucial role in determining the position of substitution.

Electrophilic Aromatic Substitution Patterns

The substituents on the biphenyl system dictate the regioselectivity of electrophilic aromatic substitution.

The Aldehyde Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing nature.

The Methyl Group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.

The Phenyl Group (-C₆H₅): This group is generally considered to be weakly activating and an ortho-, para-director.

The substitution pattern will be a result of the combined directing effects of these groups, further complicated by steric hindrance.

Substitution on the Methyl- and Aldehyde-bearing Ring: The aldehyde group directs incoming electrophiles to the meta positions (positions 4 and 6 relative to the aldehyde). The methyl group directs to its ortho and para positions (positions 3 and 5 relative to the methyl group). The phenyl group at position 6 creates significant steric hindrance. Therefore, electrophilic attack is most likely to occur at the position that is least sterically hindered and electronically favored. Position 4 is meta to the aldehyde and para to the methyl group, making it a likely site for substitution.

Substitution on the Phenyl Ring: The biphenyl system as a whole influences the reactivity of the unsubstituted phenyl ring. The bond to the other ring acts as an activating, ortho-, para-directing substituent. Therefore, electrophilic substitution on this ring would be expected to occur at its ortho' and para' positions. However, the ortho' positions (2' and 6') are sterically hindered by the proximity to the other ring and its substituents. Consequently, the para' position (4') is the most probable site for electrophilic attack.

| Reaction | Reagents | Major Product(s) (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methyl-6-phenylbenzaldehyde and/or 2-Methyl-4'-nitro-6-phenylbenzaldehyde |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-methyl-6-phenylbenzaldehyde and/or 4'-Bromo-2-methyl-6-phenylbenzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution is likely to be difficult due to the deactivating effect of the aldehyde group and steric hindrance. |

Table 3: Predicted Electrophilic Aromatic Substitution Products

It is important to note that the actual product distribution would need to be determined experimentally, as the interplay of electronic and steric effects can be complex.

Functional Group Transformations on the Biphenyl System

The functional groups of this compound, namely the aldehyde (-CHO) and the methyl (-CH₃) group, alongside the aromatic rings of the biphenyl system, are all potential sites for chemical modification. However, the significant steric hindrance imposed by the ortho-substituents is expected to modulate the reactivity at each site compared to simpler, unhindered analogues.

Reactions of the Aldehyde Group: The aldehyde group is a versatile functional handle, though its accessibility in this molecule is sterically impeded.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-Methyl-6-phenylbenzoic acid) using strong oxidizing agents like potassium permanganate or chromic acid. Conversely, reduction to the primary alcohol ( (2-Methyl-6-phenylphenyl)methanol) can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride. The steric bulk around the carbonyl is anticipated to decrease the reaction rates for both oxidation and reduction compared to unsubstituted benzaldehyde.

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic addition. Reactions like the Henry reaction (with nitroalkanes) researchgate.net and Knoevenagel condensation (with active methylene compounds) researchgate.net are plausible pathways for C-C bond formation. However, these reactions would likely require more forcing conditions (higher temperatures, stronger catalysts) to overcome the steric barrier presented by the ortho-substituents.

C-H Functionalization: Modern synthetic methods enable the functionalization of the C-H bond ortho to the aldehyde, often using a transient directing group strategy. acs.orgresearchgate.net For this compound, the two remaining ortho positions on the first phenyl ring are already substituted. However, this methodology highlights the reactivity of the aldehyde as a coordinating group in transition metal catalysis, which could potentially be exploited for functionalization of the second phenyl ring. acs.org

Reactions of the Biphenyl System: The two aromatic rings can undergo electrophilic aromatic substitution. The regiochemical outcome is complex, governed by the directing effects of three substituents. The aldehyde group is a deactivating, meta-directing group, while the methyl and phenyl groups are activating, ortho-, para-directing groups. youtube.com The interplay of these electronic effects, combined with severe steric constraints, would lead to a mixture of products, with substitution likely favoring the less hindered positions on both rings.

Intramolecular Reactivity and Cyclization Pathways

The unique 1,2-juxtaposition of the methyl and aldehyde groups on the biphenyl scaffold presents an opportunity for intramolecular cyclization to form polycyclic aromatic systems, most notably fluorene (B118485) derivatives. A plausible and well-precedented pathway is an acid-catalyzed intramolecular electrophilic substitution, analogous to a Friedel-Crafts acylation or Scholl reaction.

Proposed Cyclization to a Fluorene Derivative:

Protonation of the Aldehyde: In the presence of a strong acid (e.g., polyphosphoric acid or sulfuric acid), the carbonyl oxygen of the aldehyde is protonated, significantly enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated aldehyde is then attacked by the adjacent phenyl ring (the C-6 phenyl group), which acts as the nucleophile. The attack will preferentially occur at the ortho-position of the second ring, leading to the formation of a new six-membered ring and a C-C bond.

Dehydration: The resulting intermediate, a cyclic alcohol, readily undergoes dehydration under the acidic and often heated conditions to re-aromatize the system, yielding a substituted fluorene.

This transformation converts the biphenyl system into a more rigid, planar tricyclic structure. While this specific reaction for this compound is not explicitly documented, similar acid-catalyzed cyclizations of ortho-substituted biaryls are a known method for the synthesis of fluorenes and other fused-ring systems.

Kinetic and Thermodynamic Studies of Key Transformations

The thermodynamics of a reaction are determined by the change in enthalpy (ΔH) and entropy (ΔS), while the kinetics are governed by the activation energy (Ea). For this compound, the steric hindrance around the aldehyde group is expected to have a significant kinetic effect, increasing the activation energy for reactions involving nucleophilic attack at the carbonyl carbon. This would result in slower reaction rates compared to benzaldehyde.

The distinction between kinetic and thermodynamic control is also relevant. libretexts.org In some reactions, a less stable "kinetic" product may form faster at lower temperatures, while a more stable "thermodynamic" product predominates at higher temperatures where equilibrium can be established.

The table below presents illustrative data for well-studied reactions of benzaldehyde to provide a baseline for the types of parameters measured in such studies.

| Reaction Type | Model Compound | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Bisulfite Adduct Formation | Benzaldehyde | k (rate constant) | 2.15 x 10⁴ M⁻¹s⁻¹ | 25 °C, pH > 3 | lookchem.com |

| Bisulfite Adduct Formation | Benzaldehyde | K (equilibrium constant) | 4.8 x 10³ M⁻¹ | 25 °C, μ = 0.1 M | lookchem.com |

| Bisulfite Adduct Formation | Benzaldehyde | ΔH° (enthalpy) | -64.6 kJ mol⁻¹ | - | lookchem.com |

| Bisulfite Adduct Formation | Benzaldehyde | ΔS° (entropy) | -146 J mol⁻¹K⁻¹ | - | lookchem.com |

| Oxidation to Benzoyl Radical | Benzaldehyde | C-H Bond Dissociation Energy | ~88 kcal mol⁻¹ | 298 K | researchgate.net |

| Benzoyl Radical + O₂ | Benzoyl Radical | Reaction Well Depth | -38 kcal mol⁻¹ | - | researchgate.net |

This table presents data for analogous compounds to illustrate typical kinetic and thermodynamic parameters. The values for this compound are expected to differ, particularly the rate constants, due to steric effects.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the precise mechanism of a chemical reaction involves identifying all intermediates and transition states along the reaction pathway. For complex molecules like this compound, this often relies on computational chemistry (e.g., Density Functional Theory, DFT) to model the energies and geometries of these transient species.

A well-studied reaction that provides mechanistic insight is the benzoin (B196080) condensation, a cyanide-catalyzed dimerization of aldehydes. While this compound would be a poor substrate for this reaction due to steric hindrance, the analysis of the benzaldehyde mechanism is instructive. Computational studies of the benzoin reaction have identified multiple transition states, with the C-C bond formation step often being rate-determining. researchgate.net

Similarly, the Cannizzaro reaction, a base-induced disproportionation of non-enolizable aldehydes, proceeds through a key transition state involving a hydride shift between two molecules of the aldehyde. researchgate.net For this compound, the transition state for this hydride transfer would be highly congested and energetically unfavorable due to the bulky ortho-substituents.

The table below summarizes calculated activation free energies (ΔG‡) for key transition states in the benzoin condensation of benzaldehyde, illustrating the complexity of the reaction pathway and the energetic barriers that must be overcome.

| Reaction | Transition State (TS) Description | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Benzoin Condensation | TS for Carbanion Formation (TS3(B)) | ~26.0 | researchgate.net |

| Benzoin Condensation | TS for C-C Bond Formation (TS4(B)) | ~26.9 (Rate-Determining) | researchgate.net |

| Benzoin Condensation | TS for CN⁻ Release (TS7(B)) | ~26.0 | researchgate.net |

Data are for the model reaction of benzaldehyde and are intended to illustrate the types of energetic barriers analyzed in mechanistic studies. The activation energies for this compound would be significantly higher due to steric repulsion in the transition states.

The analysis of such reactions for model systems strongly suggests that the primary factor governing the reactivity of this compound is the severe steric clash that would occur in the transition states of most transformations involving the aldehyde group. Any mechanistic pathway would have to accommodate or circumvent this significant steric impediment.

Based on a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental research findings for the compound "this compound" pertaining to the specific advanced analytical techniques outlined in your request are not available in the public domain.

The instructions require a thorough and scientifically accurate article based on detailed research findings, including data tables, for the following specific topics:

Advanced Spectroscopic Techniques and Structural Analysis in Chemical Research

X-ray Crystallography(including hydrogen bonding networks)

The search did not yield any specific published studies, spectra, or crystallographic data for "2-Methyl-6-phenylbenzaldehyde." While general principles of these analytical techniques and data for analogous or related compounds (such as other substituted benzaldehydes or biphenyls) are available, the strict constraint to focus solely on "this compound" and not introduce information outside this explicit scope prevents the use of such related data.

Generating an article without this specific information would require fabricating data, which is scientifically unsound and violates the core principles of accuracy. Therefore, it is not possible to fulfill the request to generate the specified article while adhering to the provided constraints and quality standards.

π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are fundamental forces that dictate molecular recognition, self-assembly, and the tertiary structures of complex molecules. acs.org For this compound, its structure, featuring two aromatic rings, an aldehyde group, and a methyl substituent, allows for a variety of such interactions. While specific experimental studies on the non-covalent interactions of this particular molecule are not extensively detailed in the public literature, its structural motifs provide a basis for predicting its intermolecular behavior.

The primary non-covalent interaction anticipated for this compound is π-π stacking . This interaction occurs when aromatic π-systems align face-to-face, driven by a combination of dispersion and electrostatic forces. libretexts.org The biphenyl-like core of the molecule, consisting of a phenyl group attached to the benzaldehyde (B42025) ring, provides an ideal platform for such stacking. These interactions can occur in either a parallel sandwich or a parallel-displaced arrangement, significantly influencing the crystal packing and aggregation behavior of the compound in the solid state. libretexts.orgrsc.org The presence of substituents on the rings can modulate the strength and geometry of these interactions. researchgate.netacs.org

Another significant class of non-covalent forces relevant to this molecule includes aromatic-carbonyl (Ar···C═O) interactions . nih.govcas.cn These are attractive interactions between the electron-rich plane of an aromatic ring and the electrophilic carbon atom of a carbonyl group. nih.govresearchgate.net Within the this compound structure, intramolecular interactions between the phenyl ring and the aldehyde group, or intermolecular interactions with neighboring molecules, could occur, contributing to conformational stability and supramolecular architecture. cas.cn

Furthermore, the molecule is capable of forming weaker, yet collectively significant, interactions such as:

C-H···π interactions: Where a C-H bond (from the methyl group or the aromatic rings) acts as a weak hydrogen bond donor to the electron-rich face of a phenyl ring. acs.org

The interplay of these various non-covalent forces—π-π stacking, aromatic-carbonyl, C-H···π, and van der Waals interactions—governs the supramolecular chemistry of this compound, dictating its physical properties and its interactions in a broader chemical or biological context.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₄H₁₂O. This corresponds to a calculated monoisotopic mass of 196.0888 Da and an average molecular weight of approximately 196.24 g/mol . nih.gov

The molecular ion peak ([M]⁺•) would be expected at a mass-to-charge ratio (m/z) of 196. Key fragmentation pathways for aromatic aldehydes typically involve cleavages adjacent to the carbonyl group. whitman.edujove.com The most characteristic fragmentations would likely include:

Loss of a hydrogen radical (•H): α-cleavage of the aldehydic proton results in a stable acylium ion ([M-1]⁺), which would be observed at m/z 195. This is a very common fragmentation for aldehydes. miamioh.eduwhitman.edu

Loss of a formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group would lead to the loss of the formyl radical (mass 29), resulting in a fragment at m/z 167 ([M-29]⁺). libretexts.org

Loss of carbon monoxide (CO): The [M-1]⁺ ion can often lose a neutral molecule of carbon monoxide (mass 28) to form a highly stable ion at m/z 167 ([M-1-28]⁺). whitman.edu

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment at m/z 181 ([M-15]⁺).

The biphenyl (B1667301) core also influences fragmentation, though cleaving the strong bond between the two aromatic rings is less common than fragmentation of the substituents. researchgate.netacs.org The table below summarizes the predicted major fragments for this compound.

| Predicted Fragment Ion | m/z (Mass/Charge Ratio) | Proposed Neutral Loss | Formula of Neutral Loss |

|---|---|---|---|

| [M]⁺• | 196 | - | - |

| [M-1]⁺ | 195 | Hydrogen radical | •H |

| [M-15]⁺ | 181 | Methyl radical | •CH₃ |

| [M-29]⁺ | 167 | Formyl radical | •CHO |

| [M-1-28]⁺ | 167 | H radical and Carbon monoxide | •H, CO |

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Phenylbenzaldehyde

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's energy, electron distribution, and other fundamental properties. For a molecule like 2-methyl-6-phenylbenzaldehyde, DFT methods such as B3LYP are often employed with various basis sets (e.g., 6-31G* or larger) to balance computational cost and accuracy. nih.govnih.gov Such calculations can elucidate the molecule's stability, reactivity, and spectroscopic characteristics. For instance, a study on the reaction mechanism of benzaldehyde (B42025) derivatives utilized the B3LYP/6-31+G(d) level of theory to map the entire reaction pathway. nih.govresearchgate.net Similarly, ab initio calculations have been successfully used to determine the most likely reaction routes for the acetalization of 2-methylbenzaldehyde (B42018). researchgate.net

The most significant conformational feature of this compound is the rotation around the C-C single bond connecting the two phenyl rings. The presence of substituents at the ortho positions (the methyl and aldehyde groups) introduces significant steric hindrance, which governs the molecule's three-dimensional shape and restricts free rotation.

Computational methods are essential for quantifying the energy associated with this rotation. By systematically varying the dihedral angle between the rings and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest energy conformations (ground states) and the energy required to rotate from one conformation to another (rotational barriers). comporgchem.com For substituted biphenyls, DFT has been benchmarked extensively against experimental data. Studies have shown that functionals including corrections for dispersive interactions, such as B3LYP-D or B97-D, combined with large triple-ζ basis sets, provide highly accurate predictions of torsional barriers. rsc.orgresearchgate.net

Due to the bulky ortho substituents, this compound is expected to have a high barrier to rotation, potentially leading to atropisomerism—a form of chirality arising from hindered rotation. The transition states for this rotation would occur at dihedral angles of 0° (eclipsed, planar) and 90° (orthogonal), with the planar conformation being particularly destabilized by steric clash. The ground state would feature a significantly twisted dihedral angle to minimize this repulsion.

Table 1: Representative Calculated Rotational Barriers for Substituted Biphenyls Using DFT This table illustrates typical results from computational studies on related compounds, as direct data for this compound is not available.

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl (B1667301) | CCSD(T) | 1.9 (at 0°), 2.0 (at 90°) |

| 2,2'-dimethylbiphenyl | B3LYP-D/TZVP | ~20 |

Data sourced from analogous studies on substituted biphenyls to demonstrate the type of information generated. comporgchem.comresearchgate.net

Quantum chemical calculations are widely used to predict spectroscopic properties, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of a molecule. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the aldehyde group, the C-H stretches of the aromatic rings and methyl group, and the skeletal vibrations of the biphenyl framework. Studies on benzaldehyde have shown that DFT calculations can accurately predict these frequencies and even model the shifts caused by different solvent environments using continuum models like the Self-Consistent Isodensity Polarizable Continuum Model (SCI-PCM). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org For this compound, these calculations could predict the chemical shifts for each unique proton and carbon atom, providing a theoretical spectrum to compare with experimental data for structure verification.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectra. nih.gov This can provide insight into the electronic transitions of the molecule, such as the π→π* transitions within the aromatic system.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of their dynamic behavior. tandfonline.com While quantum methods are too computationally expensive for large systems or long timescales, MD uses classical mechanics based on a force field to simulate systems containing thousands of atoms, such as a solute molecule in a solvent box.

For this compound, MD simulations could be used to:

Study Solvation: Analyze the arrangement of solvent molecules (e.g., water) around the solute and understand how the molecule interacts with its environment.

Investigate Conformational Dynamics: Observe the fluctuations of the biphenyl dihedral angle over time in solution, providing a dynamic picture of the conformational preferences and the frequency of transitions between states, if the thermal energy is sufficient to overcome the rotational barrier. mdpi.com

Simulate Aggregation: At higher concentrations, MD can model how multiple molecules of this compound interact with each other, predicting whether they are likely to aggregate and in what preferred orientation.

Simulations of solid biphenyl have shown how intermolecular forces influence the torsional angles of molecules within a crystal lattice, revealing complex ordering phenomena. tandfonline.com Similar principles would govern the behavior of this compound in condensed phases.

Theoretical Studies on Reaction Pathways and Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete energy profile for a reaction can be constructed. nih.gov This allows researchers to determine activation energies, identify rate-limiting steps, and understand the role of catalysts.

For this compound, the aldehyde functional group is the primary site of reactivity. Theoretical studies could investigate:

Nucleophilic Addition: The reaction of the aldehyde with nucleophiles (e.g., Grignard reagents, amines). DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps.

Oxidation and Reduction: The conversion of the aldehyde to a carboxylic acid or an alcohol.

Catalytic Cycles: The role of acid or base catalysts in reactions like acetal (B89532) formation. A study on the acetalization of 2-methylbenzaldehyde with methanol (B129727) successfully used ab initio calculations to map the reaction pathway, including the protonation of the carbonyl, the formation of the hemiacetal, and the final product formation. researchgate.net

A detailed DFT study on the reaction between benzaldehyde and an amine identified three distinct transition states: TS1 for the initial nucleophilic attack to form a hemiaminal, TS2 for an internal rearrangement, and TS3 for the dehydration step to form the final Schiff base. nih.govresearchgate.net This level of mechanistic detail is achievable for reactions involving this compound.

Structure-Reactivity Relationships: A Computational Perspective

Computational methods can quantify various molecular properties, known as "descriptors," that relate a molecule's structure to its reactivity. These descriptors are crucial for building Quantitative Structure-Reactivity Relationship (QSRR) models.

Key computational descriptors for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. asrjetsjournal.org It identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, while the area around the carbonyl carbon would be positive, indicating its susceptibility to nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds and identifying reactive sites.

Dipole Moment: A computational study of chlorinated biphenyls found a correlation between low dipole moments and the tendency of toxic congeners to accumulate in adipose tissue. nih.gov

These descriptors provide a quantitative basis for predicting how structural modifications would influence the reactivity and properties of the molecule.

Development of Force Fields for Molecular Simulations

As mentioned in section 5.2, MD simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of a system. wikipedia.org A typical force field includes terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic). nih.gov

While general-purpose force fields like the CHARMM General Force Field (CGenFF) exist for many drug-like molecules, they may not accurately represent unique structural motifs. nih.gov The critical parameter for this compound is the dihedral potential for rotation around the inter-ring bond. For accurate simulations, this parameter would likely need to be specifically developed or validated.

The process for parameterizing this dihedral term would involve:

Performing high-level quantum chemical calculations (e.g., DFT or MP2) to generate a high-quality potential energy surface for the rotation, as described in section 5.1.1. mdpi.com

Fitting the dihedral term of the force field equation to this QM-derived energy profile.

Validating the new parameters by running simulations and comparing the results for various properties (e.g., conformational preferences, density) against either QM calculations or experimental data.

Specialized polarizable force fields, such as those based on the Drude oscillator model, have been developed for aldehydes and ketones to better capture electrostatic interactions. nih.govmorressier.com A robust simulation of this compound would benefit from such an advanced force field, ensuring that both the intramolecular (conformational) and intermolecular interactions are accurately modeled. mdpi.com

Exploration of Derivatives and Analogues of 2 Methyl 6 Phenylbenzaldehyde

Synthesis of Substituted 2-Methyl-6-phenylbenzaldehyde Analogues

The synthesis of analogues of this compound primarily relies on modern cross-coupling reactions, which allow for the strategic construction of the core biphenyl (B1667301) structure with various substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. rsc.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a robust route to substituted biaryls under mild conditions. cnr.itmdpi.com

To create analogues, a common strategy involves coupling a substituted phenylboronic acid with a substituted 2-methylbromobenzene derivative that bears a protected aldehyde or a precursor group. For instance, coupling various arylboronic acids with 2-bromo-6-methylbenzaldehyde allows for the introduction of diverse electronic and steric properties onto the second phenyl ring. researchgate.net

Another advanced method for synthesizing substituted benzaldehydes is a two-step, one-pot reduction/cross-coupling procedure. nih.govresearchgate.net This technique employs a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, making it compatible with highly reactive organometallic reagents used in the subsequent cross-coupling step. nih.govresearchgate.net This approach allows for the introduction of a wide variety of alkyl and aryl substituents.

Below is a table illustrating potential synthetic routes to create substituted analogues.

| Target Analogue | Precursor 1 (Organohalide) | Precursor 2 (Organoboron) | Coupling Method | Catalyst System |

| 2-Methyl-6-(4-methoxyphenyl)benzaldehyde | 2-Bromo-6-methylbenzaldehyde | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base |

| 2-Methyl-6-(4-nitrophenyl)benzaldehyde | 2-Bromo-6-methylbenzaldehyde | 4-Nitrophenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / Base |

| 2-Methyl-6-(naphthalen-2-yl)benzaldehyde | 2-Bromo-6-methylbenzaldehyde | Naphthalen-2-ylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / Ligand / Base |

| 2,4-Dimethyl-6-phenylbenzaldehyde | 2-Bromo-4,6-dimethylbenzaldehyde | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / Ligand / Base |

Transformation into Heterocyclic Systems

The aldehyde functional group of this compound is a key feature that enables its transformation into various heterocyclic systems. Heterocyclic compounds are integral to many areas of chemistry and are core components of numerous functional molecules.

A prominent example of such a transformation is the synthesis of 2-arylbenzothiazoles. This can be achieved through the condensation of an aromatic aldehyde with 2,2'-disulfanediyldianiline. eurekaselect.com In this reaction, the aldehyde carbon of this compound becomes incorporated into the new heterocyclic ring. The reaction can be efficiently catalyzed by Na₂S under microwave irradiation, offering a green and high-yield synthetic route. eurekaselect.com

Another potential pathway involves acid-catalyzed cyclization reactions. Derivatives of biphenyls containing appropriately positioned functional groups can undergo intramolecular cyclization to form fused ring systems, such as dibenzo[c,e]oxepins. researchgate.net By modifying the this compound scaffold, for example, by introducing a hydroxymethyl group on the adjacent phenyl ring, subsequent acid-catalyzed dehydration and cyclization could lead to novel oxygen-containing heterocycles.

Derivatives as Ligands in Coordination Chemistry Research

Derivatives of this compound are highly valuable as precursors to ligands for coordination chemistry. The aldehyde group provides a convenient handle for synthesizing Schiff base ligands, which are a cornerstone of coordination chemistry due to their ease of preparation and versatile coordination abilities. academie-sciences.frsid.ir

Schiff bases are formed through the condensation reaction of the aldehyde group with a primary amine (R-NH₂). This reaction creates an imine or azomethine group (-C=N-), which is an excellent donor for metal ions. mdpi.com By reacting this compound with various amines (aliphatic, aromatic, or those containing other donor atoms), a vast library of bidentate or polydentate ligands can be generated.

These Schiff base ligands readily form stable complexes with a wide range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). sid.irmdpi.com The resulting metal complexes exhibit diverse coordination geometries, often octahedral or tetrahedral, depending on the metal ion and the specific structure of the ligand. mdpi.com The steric bulk provided by the 2-methyl and 6-phenyl groups can influence the coordination sphere of the metal center, potentially leading to complexes with unique catalytic or physical properties.

| Ligand Type | Amine Precursor | Resulting Ligand Structure | Potential Metal Ions |

| Bidentate N,O-Schiff Base | 2-Aminophenol | Imine linked to phenol | Cu(II), Ni(II), Co(II) |

| Bidentate N,N-Schiff Base | 2-Amino-6-methoxybenzothiazole | Imine linked to benzothiazole | Fe(III), Cr(III), Cd(II) mdpi.com |

| Tridentate N,N,O-Schiff Base | 2-(Aminomethyl)pyridine | Imine linked to pyridine | Mn(II), Cu(II) |

Functionalization for Material Science Applications

The functionalization of this compound derivatives is a promising avenue for creating novel organic materials. The rigid biphenyl core, combined with the reactive aldehyde, allows for its incorporation into larger, conjugated systems suitable for applications in organic electronics and polymer science.

Furthermore, the biphenyl scaffold can be functionalized to act as a linker in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials built from metal ions or clusters linked by organic molecules. By converting the aldehyde group of this compound into a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle (e.g., pyridine), it can be used as a building block for MOFs with tailored pore sizes and properties for applications in gas storage or catalysis.

Structure-Property Relationship Studies for Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for designing new functional molecules. These studies typically focus on how systematic changes to the chemical structure affect photophysical, electronic, or material properties.

A key area of investigation is the photophysical properties, such as UV-Visible absorption and fluorescence. mdpi.com By introducing different substituent groups (e.g., electron-donating -OCH₃ or electron-withdrawing -CN) at various positions on the phenyl rings, the electronic structure of the molecule can be systematically altered. mdpi.com These modifications can shift the absorption and emission wavelengths, as well as change the fluorescence quantum yield. core.ac.uk For example, extending the π-conjugated system by adding more aromatic rings often leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. cjps.org

Such structure-property relationship studies are vital for developing materials with specific optical properties, for instance, in the creation of fluorescent dyes for imaging or organic light-emitting diodes (OLEDs). A systematic study of this compound analogues would allow for the fine-tuning of their photophysical characteristics for targeted applications.

Catalysis and Applications in Synthetic Methodologies

Role of 2-Methyl-6-phenylbenzaldehyde and its Derivatives in Catalytic Cycles

Derivatives of this compound, particularly those modified to act as ligands, can play a crucial role in various catalytic cycles. The biaryl scaffold is a common feature in ligands that are effective in a range of cross-coupling reactions. researchgate.netnih.govresearchgate.netuva.nlorganic-chemistry.orgrsc.orgacs.org The steric bulk provided by the ortho-methyl and phenyl groups can influence the coordination environment of a metal center, which in turn can enhance reaction rates and selectivity.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a phosphine (B1218219) derivative of this compound could coordinate to the palladium center. The steric hindrance from the biaryl backbone would favor the formation of a monoligated palladium complex, which is often the catalytically active species in challenging coupling reactions. acs.org This steric bulk can also accelerate the reductive elimination step, which is often the rate-determining step in many catalytic cycles, leading to faster product formation. nih.gov

N-heterocyclic carbene (NHC) ligands with bulky substituents have also demonstrated significant success in catalysis. researchgate.netrsc.orgacs.org A derivative of this compound could be envisioned as a precursor to a bulky NHC ligand. Such a ligand could stabilize the metal center and promote challenging transformations due to its strong σ-donating properties and significant steric presence. researchgate.net

Below is a table illustrating the effect of ligand sterics on a representative catalytic reaction, drawing parallels to the potential impact of a this compound-derived ligand.

| Ligand | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Less Hindered Phosphine | Suzuki-Miyaura Coupling | 65 | researchgate.net |

| Bulky Biaryl Phosphine (e.g., AdBrettPhos) | Suzuki-Miyaura Coupling | 95 | nih.gov |

| Less Hindered NHC | Heck Coupling | 72 | researchgate.net |

| Bulky NHC (e.g., IPr*) | Heck Coupling | 98 | rsc.org |

Catalyst Design and Performance in Reactions Involving the Compound

The design of catalysts incorporating a this compound scaffold would focus on leveraging its steric and electronic properties. The biaryl structure allows for the introduction of functional groups at various positions to fine-tune the ligand's properties. For example, electron-donating or withdrawing groups could be added to the phenyl rings to modulate the electronic character of the metal center to which the ligand is coordinated.

The performance of such catalysts would be particularly notable in reactions where steric bulk is advantageous. This includes the coupling of sterically hindered substrates, where less bulky catalysts might fail. acs.orgresearchgate.netorganic-chemistry.org For example, in the synthesis of tetra-ortho-substituted biaryls, ligands with significant steric hindrance are often required to achieve good yields. acs.org

The following table presents performance data for catalysts with bulky biaryl ligands in challenging cross-coupling reactions, illustrating the potential performance of catalysts derived from this compound.

| Catalyst System | Reaction | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd / Bulky Biaryl Phosphine | Amidation of Heterocyclic Bromide | 4-bromo-1-methylimidazole + benzamide | 85 | nih.gov |

| Pd / IPr* | Suzuki-Miyaura of Aryl Chloride | 2,4,6-trimethylchlorobenzene + phenylboronic acid | 92 | rsc.org |

| Ni / Bulky NHC | Kumada Coupling | 4-chloroanisole + phenylmagnesium bromide | 96 | acs.org |

Heterogeneous vs. Homogeneous Catalysis Studies

While homogeneous catalysis offers advantages in terms of high activity and selectivity, catalyst separation and reuse can be challenging. nih.govresearchgate.net Heterogenization of catalysts derived from this compound could address these issues. A derivative of the compound could be immobilized on a solid support, such as silica, polymers, or metal-organic frameworks (MOFs), to create a heterogeneous catalyst. researchgate.net

The performance of a heterogeneous catalyst is often influenced by the nature of the support and the method of immobilization. For example, a phosphine derivative of this compound could be grafted onto a polymer support. The resulting heterogeneous catalyst could potentially be used in flow reactors, allowing for continuous processing and easy product separation.

A comparison of homogeneous and heterogeneous catalytic systems is presented in the table below, highlighting the general trade-offs.

| Catalysis Type | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Homogeneous | High activity and selectivity, mild reaction conditions, good catalyst-substrate interaction. | Difficult catalyst separation and recycling, potential for metal contamination in products. | nih.govresearchgate.net |

| Heterogeneous | Easy catalyst separation and recycling, suitable for continuous flow processes, high thermal stability. | Lower activity and selectivity compared to homogeneous counterparts, potential for leaching of the active species. | nih.govresearchgate.net |

Recycling and Reusability of Catalytic Systems

The reusability of a catalytic system is a critical factor in terms of cost-effectiveness and sustainability. For homogeneous catalysts based on ligands derived from this compound, recycling could be achieved through techniques such as nanofiltration or by using biphasic solvent systems.

In the case of heterogeneous catalysts, the solid nature of the catalyst allows for straightforward recovery by filtration or centrifugation. The robustness of the linkage between the ligand and the support is crucial for maintaining catalytic activity over multiple cycles. Leaching of the active metal or the ligand from the support can lead to a decrease in performance.

The following table shows representative data on the reusability of a heterogeneous catalyst in a Suzuki-Miyaura coupling reaction.

| Catalyst | Cycle | Yield (%) | Reference |

|---|---|---|---|

| Polymer-supported Pd-NHC | 1 | 98 | organic-chemistry.org |

| 2 | 97 | ||

| 3 | 95 | ||

| 4 | 94 |

Photoredox Catalysis and Electrocatalysis Applications

The biaryl aldehyde structure of this compound suggests potential applications in photoredox and electrocatalysis. In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, which can then engage in single-electron transfer with a substrate. Derivatives of this compound could be designed to act as photosensitizers or as ligands that modulate the photophysical properties of a metal-based photocatalyst.

In electrocatalysis, an electrochemical potential is used to drive a chemical reaction. The redox properties of a molecule are central to its function as an electrocatalyst. The extended π-system of the biaryl structure in this compound could be tailored to facilitate electron transfer processes at an electrode surface.

While specific applications of this compound in these fields are not yet reported, the broader fields of photoredox and electrocatalysis have seen the use of various organic molecules as catalysts or mediators. researchgate.netnih.gov The principles from these studies could guide the design of new catalytic systems based on the this compound scaffold.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Syntheses

The inherent chirality of 2-Methyl-6-phenylbenzaldehyde, arising from hindered rotation around the aryl-aryl single bond, makes the development of stereoselective synthetic methods a paramount objective. Current strategies for synthesizing axially chiral biaryls can be adapted and optimized for this specific target.

Future research will likely focus on transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing biaryl bonds. nih.govacs.org The development of novel chiral ligands will be crucial to induce high levels of atroposelectivity in Suzuki-Miyaura or other cross-coupling reactions. semanticscholar.orgsemanticscholar.org Furthermore, C-H activation strategies are emerging as an atom-economical alternative for the synthesis of biaryls and could be explored for the atroposelective synthesis of this compound. snnu.edu.cn

Organocatalysis presents another promising avenue. Chiral phosphoric acids and other organocatalysts have been successfully employed in the atroposelective synthesis of other biaryl compounds and could be adapted for this target. researchgate.net Additionally, biocatalysis, utilizing enzymes such as alcohol dehydrogenases, offers a green and highly selective method for the desymmetrization of prochiral precursors to furnish enantiopure atropisomeric aldehydes. acs.org

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Catalyst/Reagent Type | Potential Advantages |

| Asymmetric Cross-Coupling | Chiral Palladium Complexes | High yields and enantioselectivities |

| C-H Arylation | Chiral Rhodium or Iridium Catalysts | High atom economy, direct functionalization |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Metal-free, mild reaction conditions |

| Biocatalysis | Engineered Enzymes (e.g., ADHs) | High stereoselectivity, environmentally benign |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. nih.govbeilstein-journals.org For many reactions involving aldehydes, flow processing has been shown to outperform batch methods, leading to higher yields and selectivities. nih.gov

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound derivatives. sigmaaldrich.com These systems allow for high-throughput screening of catalysts, solvents, and other reaction parameters, significantly reducing the time required for methods development. chemrxiv.org The integration of flow chemistry with automated synthesis could enable the on-demand production of libraries of this compound derivatives for various applications.

Advanced Materials Science Applications (non-biological focus)

The rigid and tunable three-dimensional structure of this compound makes it an attractive building block for advanced materials. The biaryl motif is a common feature in materials with interesting optical and electronic properties. mdpi.com

Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other functional materials. The aldehyde functionality provides a convenient handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. For example, condensation reactions with amines or other nucleophiles could lead to the formation of novel Schiff bases or heterocyclic structures with potential applications in organic electronics or as fluorescent sensors. The sterically hindered nature of the biaryl backbone could be exploited to create materials with high porosity or specific host-guest binding capabilities.

In-depth Understanding of Intermolecular Interactions

Advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be essential for elucidating the solid-state and solution-phase conformations of this compound and its derivatives. Computational modeling will play a complementary role in predicting preferred conformations and quantifying the strength of various intermolecular interactions, such as pi-stacking and hydrogen bonding. mdpi.com This knowledge will be invaluable for designing crystal structures with desired packing motifs or for developing host-guest systems with high selectivity.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel this compound derivatives with specific, pre-defined properties. nih.gov Density functional theory (DFT) and other computational methods can be used to predict the reactivity of the aldehyde group and to understand how different substituents on the aromatic rings influence its electronic and steric properties. rsc.orgresearchgate.net

For instance, computational screening could be employed to identify derivatives with enhanced reactivity in specific organic transformations or with altered absorption and emission spectra for optoelectronic applications. researchgate.net In silico studies can guide synthetic efforts by prioritizing the most promising target molecules, thereby saving significant time and resources. mdpi.comuab.cat This synergy between computational design and experimental validation will be a hallmark of future research in this area.

Table 2: Computationally Guided Design Strategies

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Predicting reaction barriers and transition states | Enhanced catalytic activity or selectivity |

| Time-Dependent DFT (TD-DFT) | Calculating electronic absorption and emission spectra | Novel dyes and fluorescent probes |

| Molecular Dynamics (MD) Simulations | Simulating conformational dynamics and intermolecular interactions | Design of receptors and functional materials |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physical properties | Prediction of properties for unsynthesized derivatives |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-6-phenylbenzaldehyde in laboratory settings?

- Methodological Answer : Follow protocols for structurally similar benzaldehyde derivatives. For eye exposure, flush immediately with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical advice. Ingestion requires mouth rinsing (if conscious) and immediate physician consultation. These protocols align with general safety practices for aldehydes and brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to identify aromatic protons and methyl groups, FT-IR to confirm aldehyde C=O stretching (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation (calculated: 210.1048 g/mol). For crystalline samples, X-ray crystallography (as in ) resolves stereoelectronic effects and confirms substituent positions .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React toluene derivatives with benzoyl chloride in the presence of AlCl₃, followed by reduction and oxidation.

- Suzuki-Miyaura Coupling : Use 2-methyl-6-bromobenzaldehyde with phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a THF/Na2CO3 system at 80°C .

- Side-Chain Oxidation : Optimize conditions (e.g., KMnO4 in acidic media) to oxidize 2-methyl-6-phenylbenzyl alcohol precursors, monitoring by TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts like 2-methyl-6-(ortho-substituted phenyl)benzaldehyde?

- Methodological Answer :

- Temperature Control : Maintain ≤80°C during coupling reactions to avoid electrophilic substitution at the ortho position.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance regioselectivity.